molecular formula C17H15NO5 B051062 3-(2-Hydroxyethylamino)methyl-1,8-dihydroxy-9,10-anthraquinone CAS No. 121210-80-8

3-(2-Hydroxyethylamino)methyl-1,8-dihydroxy-9,10-anthraquinone

Cat. No.: B051062
CAS No.: 121210-80-8
M. Wt: 313.3 g/mol
InChI Key: IWDADNGAROBMPB-UHFFFAOYSA-N
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Description

3-(2-Hydroxyethylamino)methyl-1,8-dihydroxy-9,10-anthraquinone is an organic compound derived from anthraquinone. It is characterized by the presence of hydroxyethylamino and dihydroxy groups attached to the anthraquinone core. This compound is known for its vibrant color and has been studied for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxyethylamino)methyl-1,8-dihydroxy-9,10-anthraquinone typically involves the reaction of 1,8-dihydroxy-9,10-anthraquinone with 2-hydroxyethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification steps such as crystallization or chromatography are often used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxyethylamino)methyl-1,8-dihydroxy-9,10-anthraquinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.

    Substitution: The hydroxy and amino groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

    Substitution Reagents: Halogenating agents and alkylating agents are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can have different physical and chemical properties, making them useful for various applications.

Scientific Research Applications

3-(2-Hydroxyethylamino)methyl-1,8-dihydroxy-9,10-anthraquinone has been extensively studied for its applications in:

    Chemistry: Used as a precursor for the synthesis of other complex organic molecules.

    Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly for its anticancer properties.

    Industry: Utilized as a dye and pigment due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of 3-(2-Hydroxyethylamino)methyl-1,8-dihydroxy-9,10-anthraquinone involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit key enzymes involved in cellular processes, contributing to its anticancer and antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    1,8-Dihydroxy-9,10-anthraquinone: A precursor to the compound, known for its use in the synthesis of other derivatives.

    3-Hydroxy-1,5,6-trimethoxy-2-methyl-9,10-anthraquinone: Another anthraquinone derivative with potential anticancer properties.

    Physcion: A naturally occurring anthraquinone with similar structural features and biological activities.

Uniqueness

3-(2-Hydroxyethylamino)methyl-1,8-dihydroxy-9,10-anthraquinone is unique due to the presence of the hydroxyethylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

1,8-dihydroxy-3-[(2-hydroxyethylamino)methyl]anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5/c19-5-4-18-8-9-6-11-15(13(21)7-9)17(23)14-10(16(11)22)2-1-3-12(14)20/h1-3,6-7,18-21H,4-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDADNGAROBMPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)CNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60153182
Record name 3-(2-Hydroxyethylamino)methyl-1,8-dihydroxy-9,10-anthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60153182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121210-80-8
Record name 3-(2-Hydroxyethylamino)methyl-1,8-dihydroxy-9,10-anthraquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121210808
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2-Hydroxyethylamino)methyl-1,8-dihydroxy-9,10-anthraquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60153182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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